2,4-Dichloro-4'-pyrrolidinomethyl benzophenone
Overview
Description
Molecular Structure Analysis
The 2,4-Dichloro-4’-pyrrolidinomethyl benzophenone molecule contains a total of 41 bonds. There are 24 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 ketone (aromatic), 1 tertiary amine (aliphatic), and 1 Pyrrolidine .Physical And Chemical Properties Analysis
The molecular formula of 2,4-Dichloro-4’-pyrrolidinomethyl benzophenone is C18H17Cl2NO, and its molecular weight is 334.2 g/mol.Scientific Research Applications
Photoreaction Studies : The photoinitiated reactions of benzophenone derivatives have been studied in different environments, indicating their potential use in photochemical applications. For instance, the reaction of benzophenone with 2,4-pyridinedicarbonitrile in varying pH levels shows different substitution and reduction behaviors, which could be significant in understanding photoreactions in organic chemistry (Caronna, Morrocchi, & Vittimberga, 1990).
Electrochemical Reduction and Carboxylation : Research on the electrochemical reduction of halogenated benzophenones demonstrates their potential for various electrochemical applications. The study reveals how these compounds undergo carbon-halogen bond cleavage and interact with CO2, indicating their relevance in electrochemical processes and environmental chemistry (Isse, Galia, Belfiore, Silvestri, & Gennaro, 2002).
Environmental Transformation and Toxicity : Studies on the transformation of benzophenone derivatives like benzophenone-4 in environmental conditions like water chlorination reveal the formation of various by-products. These transformations are critical to understanding the environmental impact and toxicity of these compounds (Yang et al., 2017).
Photoinduced C-H Bond Substitution : Research has demonstrated the use of benzophenone for direct substitution of hydrogen in C-H bonds by pyridine through photo-irradiation. This indicates its potential use in creating biologically active and functional molecules with pyridine substructures (Hoshikawa & Inoue, 2013).
Polymer Synthesis Applications : Benzophenone derivatives are used in synthesizing high molecular weight polymers, indicating their role in advanced material science and engineering (Ghassemi & McGrath, 2004).
Magnetic Material Development : Some studies focus on using benzophenone derivatives for developing magnetic materials, such as laminar hybrid materials exhibiting single-chain magnet behavior (Hu et al., 2009).
Safety And Hazards
properties
IUPAC Name |
(2,4-dichlorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c19-15-7-8-16(17(20)11-15)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBAZHXNLIPZBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642765 | |
Record name | (2,4-Dichlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-4'-pyrrolidinomethyl benzophenone | |
CAS RN |
898776-81-3 | |
Record name | Methanone, (2,4-dichlorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898776-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,4-Dichlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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